BenchChemオンラインストアへようこそ!

(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Physicochemical profiling Ammonium basicity pKa modulation

(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2377005-22-4) is a chiral, non-proteinogenic cyclic β-amino acid derivative belonging to the class of 3,4-disubstituted pyrrolidines. It features a (3R,4R) pyrrolidine ring bearing a quaternary carbon at the 4-position carrying both a methyl (-CH₃) and a trifluoromethyl (-CF₃) group, a carboxylic acid at the 3-position, and is supplied as the hydrochloride salt (MW 233.61 g/mol, formula C₇H₁₁ClF₃NO₂).

Molecular Formula C7H11ClF3NO2
Molecular Weight 233.62
CAS No. 2377005-22-4
Cat. No. B2767139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
CAS2377005-22-4
Molecular FormulaC7H11ClF3NO2
Molecular Weight233.62
Structural Identifiers
SMILESCC1(CNCC1C(=O)O)C(F)(F)F.Cl
InChIInChI=1S/C7H10F3NO2.ClH/c1-6(7(8,9)10)3-11-2-4(6)5(12)13;/h4,11H,2-3H2,1H3,(H,12,13);1H/t4-,6+;/m1./s1
InChIKeyDKCBOWCAJXKSKV-MYSBMPOLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2377005-22-4): A Chiral Fluorinated Building Block for Medicinal Chemistry Procurement


(3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2377005-22-4) is a chiral, non-proteinogenic cyclic β-amino acid derivative belonging to the class of 3,4-disubstituted pyrrolidines. It features a (3R,4R) pyrrolidine ring bearing a quaternary carbon at the 4-position carrying both a methyl (-CH₃) and a trifluoromethyl (-CF₃) group, a carboxylic acid at the 3-position, and is supplied as the hydrochloride salt (MW 233.61 g/mol, formula C₇H₁₁ClF₃NO₂) . The compound is catalogued by Enamine Ltd. as a research-grade building block and has been utilized as a key intermediate in the synthesis of GPR40 (FFAR1) agonists for type 2 diabetes [1]. The racemic free-base analog (CAS 2377004-20-9) is commercially listed by Enamine (EN300-7448005, 95% purity) [2].

Why (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride Cannot Be Replaced by Generic Pyrrolidine Analogs in Structure-Activity Programs


Standard pyrrolidine-3-carboxylic acid building blocks — including 4-methylproline (lacking CF₃) and 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (lacking the 4-methyl group) — fail to recapitulate the combined steric, electronic, and stereochemical profile of (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride. The simultaneous presence of the electron-withdrawing CF₃ group and the sterically demanding CH₃ group at C4 creates a quaternary center that locks the pyrrolidine ring conformation, substantially reduces the ammonium pKa by ~2.2 units relative to the methyl-only analog, and increases lipophilicity by ΔlogP ≈ +0.7 versus the non-fluorinated counterpart [1][2]. When incorporated into bioactive molecules — as demonstrated in the GPR40 agonist series — the (3R,4R) configuration is essential for agonist radioligand potentiation, whereas the (3S,4S) enantiomer displaces the radioligand, producing a functionally distinct pharmacological profile [3]. The hydrochloride salt form further enhances aqueous solubility and handling relative to the free base, making it the preferred input for amide coupling and parallel synthesis workflows.

Quantitative Differentiation Evidence for (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride vs. Closest Structural Analogs


Ammonium pKa Reduction: CF₃ at C4 Lowers Basicity by ~2.2 Units Compared to 4-Methylproline

The ammonium group pKa of 4-cis-CF₃-proline (4cCF₃Pro) is 8.46, compared to 10.73 for the corresponding 4-cis-CH₃-proline (4cCH₃Pro) and 10.68 for unsubstituted proline, representing a ΔpKa of −2.27 units attributable to the electron-withdrawing CF₃ group [1]. The methyl-only analog (4cCH₃Pro) shows a negligible shift (pKa 10.73 vs. Pro 10.68, ΔpKa +0.05), demonstrating that the trifluoromethyl group — not the methyl — drives the basicity reduction. The same ~2.2–2.3 unit reduction for equatorially placed C–CF₃ at positions 3 and 4 was independently confirmed across multiple (trifluoromethyl)proline diastereomers [2]. For the target compound, which bears both CF₃ and CH₃ at C4 with (3R,4R) configuration, the CF₃ group is equatorial; the ammonium pKa is therefore predicted at approximately 8.4–8.5, a reduction of ≥2.2 units versus 4-methylproline [1][2].

Physicochemical profiling Ammonium basicity pKa modulation Proline analog

Lipophilicity Gain: CF₃ at C4 Increases logP by ~0.7 Units Relative to Non-Fluorinated Pyrrolidine Analogs

Experimental logP measurements on model (trifluoromethyl)proline compounds show that CF₃ substitution increases logP by ΔlogP ≈ +0.7 relative to the non-fluorinated reference, whereas monofluorination decreases logP (ΔlogP ≈ −0.2 to −0.4) [1]. This is because the CF₃ group, despite its polarity, possesses a high molar volume that drives up hydrophobicity. The lipophilicity of CF₃-substituted proline is comparable to that of the hydrophobic amino acid valine, as demonstrated by chromatographic hydrophobicity measurements [2]. In contrast, 4-methylproline (the closest non-fluorinated analog of the target compound) does not achieve this level of lipophilicity enhancement. For the target compound, which carries both a CF₃ and a CH₃ at C4, the additive steric and electronic contributions produce a lipophilicity profile that is unattainable with mono-substituted analogs — the 4-methyl group alone provides only a modest logP increment, while the CF₃ group confers a substantial shift.

Lipophilicity logP Drug-likeness Membrane permeability

Stereochemical Determinism for GPR40 Pharmacology: (3R,4R) Configuration Enables Radioligand Potentiation vs. (3S,4S) Displacement

In the GPR40 agonist series reported by Jurica et al. (2017), the addition of a 4-cis-CF₃ group to the pyrrolidine core improves human GPR40 binding Ki and agonist efficacy [1]. Critically, the (3R,4R) enantiomer (compound (R,R)-68, which incorporates the (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid scaffold) potentiates the radioligand in the binding assay, while the (3S,4S) enantiomer displaces it — a functional divergence within the same binding site [1]. Compound (R,R)-68 activates both Gq-coupled Ca²⁺ flux and Gs-coupled cAMP accumulation, leading to glucose-dependent insulin and GLP-1 secretion in vitro, and significantly lowers plasma glucose in mice during an oral glucose challenge in vivo [1][2]. This pharmacology is contingent on the (3R,4R) absolute configuration; the racemic mixture or the (3S,4S) enantiomer would not reproduce this biased signaling profile.

GPR40 agonist FFAR1 Type 2 diabetes Stereochemistry Binding mode

Quaternary Center Rigidity: Dual C4-Substitution Restricts Pyrrolidine Ring Conformational Freedom vs. Mono-Substituted Analogs

The target compound contains a fully substituted C4 carbon bearing both CH₃ and CF₃, creating a quaternary stereocenter. This eliminates the conformational dynamics associated with a C4–H bond present in both 4-methylproline and 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid. In 4-substituted proline analogs, the C4 substituent orientation (axial vs. equatorial) critically influences pyrrolidine ring pucker and the trans/cis amide bond isomerism [1]. The CF₃ group has a strong equatorial preference due to its steric bulk; in mono-substituted 4-CF₃-proline, some ring flexibility remains at C4. The addition of the second substituent (CH₃) at C4 in the target compound eliminates this residual flexibility, locking the ring into a more defined conformational state. This preorganization can reduce the entropic penalty upon target binding. The trans/cis amide isomer ratio (Ktrans/cis) for 4cCF₃Pro is 3.21 vs. 3.54 for 4cCH₃Pro [1], indicating that CF₃ substitution alone modestly shifts the isomer equilibrium; the combined CH₃+CF₃ substitution at C4 is expected to further constrain this parameter.

Conformational restriction Quaternary center Pyrrolidine puckering Structural preorganization

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility for Solid-Phase Peptide Synthesis and Parallel Chemistry

The target compound is supplied as the hydrochloride salt (CAS 2377005-22-4, MW 233.61), which provides significantly improved aqueous solubility compared to the free base (CAS 2377004-20-9, MW 197.15) and the methyl ester hydrochloride (CAS 2140264-93-1, MW 233.62) . For building block procurement, the hydrochloride salt enables direct use in aqueous coupling conditions (e.g., HATU/DIPEA in DMF/water) without a separate solubilization step, facilitating automated solid-phase peptide synthesis and high-throughput parallel chemistry workflows. The free carboxylic acid functionality allows immediate amide bond formation, whereas the methyl ester analog requires an additional saponification step before use. Commercially, the racemic free base (CAS 2377004-20-9) is listed by Enamine at $912/0.05 g (95% purity) [1], indicating that the chiral, enantiopure hydrochloride salt is a high-value specialty building block for programs requiring defined (3R,4R) stereochemistry.

Hydrochloride salt Aqueous solubility Solid-phase peptide synthesis Parallel synthesis

Procurement-Driven Application Scenarios for (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride


GPR40/FFAR1 Agonist Lead Optimization for Type 2 Diabetes

Medicinal chemistry teams developing GPR40 (free fatty acid receptor 1) agonists can incorporate the (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid scaffold as the core pyrrolidine pharmacophore. As demonstrated in the J. Med. Chem. 2017 GPR40 agonist series, the 4-cis-CF₃ group improves human GPR40 binding Ki, and the (3R,4R) configuration enables radioligand potentiation and dual Gq/Gs signaling bias . The hydrochloride salt allows direct amide coupling to diverse carboxylic acid capping groups without a separate deprotection step, accelerating SAR exploration. This scaffold is specifically relevant when the goal is to achieve glucose-dependent insulin and GLP-1 secretion with in vivo efficacy, as shown for compound (R,R)-68 [7].

¹⁹F NMR Probe Incorporation into Peptides and Proteins

The CF₃ group at C4 provides a sensitive ¹⁹F NMR reporter for studying peptide and protein structure, dynamics, and interactions. Unlike mono-fluorinated proline analogs, the CF₃ group offers three equivalent fluorine nuclei with a distinct chemical shift range and eliminates the conformational ambiguity associated with C–F dipole orientation . The (3R,4R) configuration and quaternary C4 center ensure a defined, rigid pyrrolidine ring geometry, which simplifies spectral interpretation. The free carboxylic acid allows direct incorporation into peptides via standard solid-phase synthesis using the hydrochloride salt. This application is supported by the comprehensive physicochemical characterization of CF₃-substituted prolines as ¹⁹F NMR probes [7].

Conformationally Constrained Peptidomimetic Design

For programs requiring locked pyrrolidine conformations in peptidomimetic inhibitors or receptor ligands, the quaternary C4 center (CH₃ + CF₃) eliminates ring puckering dynamics. Compared to 4-methylproline, which retains conformational flexibility, the target compound preorganizes the pyrrolidine ring into a defined envelope conformation with an equatorial CF₃ . This preorganization can reduce the entropic penalty upon target binding and improve binding affinity. Additionally, the 2.2-unit reduction in ammonium pKa alters the protonation state at physiological pH, which can be exploited to modulate hydrogen-bonding interactions with target proteins. The predicted lipophilicity enhancement (ΔlogP ≈ +0.7) also makes this scaffold suitable for targeting hydrophobic binding pockets [7].

Chiral Building Block Library Synthesis for Fluorinated Fragment-Based Drug Discovery

The (3R,4R)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride serves as a versatile chiral scaffold for generating focused libraries of fluorinated fragments. The free carboxylic acid can be amidated with diverse amines, while the pyrrolidine nitrogen can be functionalized (e.g., Fmoc protection, as in the derivative CAS 2377005-11-1) . The combined CH₃ and CF₃ substituents at C4 create a sterically and electronically unique chemical space not accessible from standard proline or 4-substituted proline building blocks. For fragment-based screening programs, the increased lipophilicity and reduced basicity of this scaffold improve the likelihood of identifying hits with favorable ADME properties [7].

Quote Request

Request a Quote for (3R,4R)-4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.